molecular formula C15H12BrI B1519644 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene CAS No. 319906-45-1

2-bromo-7-iodo-9,9-dimethyl-9H-fluorene

Cat. No. B1519644
CAS RN: 319906-45-1
M. Wt: 399.06 g/mol
InChI Key: LOXUVZPMEXKUEJ-UHFFFAOYSA-N
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Description

2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene is a chemical compound with the molecular formula C15H12BrI . It is a solid substance that should be stored in a dark, dry place at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene is represented by the linear formula C15H12BrI . The compound has a molecular weight of 399.07 .


Physical And Chemical Properties Analysis

2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene is a solid substance . It has a molecular weight of 399.07 . The compound should be stored in a dark, dry place at room temperature .

Scientific Research Applications

Organic Synthesis

2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene is a valuable intermediate in organic synthesis. Its halogenated structure makes it a versatile building block for constructing more complex molecules through various cross-coupling reactions, such as Suzuki and Stille couplings. Researchers utilize this compound to synthesize novel organic materials with potential applications in pharmaceuticals, agrochemicals, and OLEDs .

Material Science

In material science, this compound’s unique structure is explored for creating new polymeric materials. It can be incorporated into polymers to alter their electronic properties, making them suitable for use in semiconductors or as part of photovoltaic cells. The bromine and iodine atoms offer sites for further functionalization, allowing for the development of materials with specific desired properties .

Photoluminescent Materials

Due to its fluorene core, 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene is investigated for its use in photoluminescent materials. These materials are crucial for developing new-generation displays and lighting systems. The compound can be used to create blue photoluminescent polymers, which are essential for full-color display technologies .

Medicinal Chemistry

In medicinal chemistry, this compound is a precursor for the synthesis of various biologically active molecules. Its structure can be modified to produce compounds that interact with biological targets, potentially leading to new drug candidates. The presence of heavy halogens like bromine and iodine is particularly interesting for the development of radiocontrast agents or in radiotherapy .

Analytical Chemistry

2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in mass spectrometry and NMR spectroscopy studies .

Chemical Education

This compound serves as an excellent example for teaching advanced organic chemistry concepts. It can be used to demonstrate halogenation reactions, nucleophilic aromatic substitution, and the principles of molecular design. Its application in synthesizing various derivatives also makes it a valuable tool for laboratory courses in synthesis .

Environmental Studies

Researchers may explore the environmental fate of 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene, studying its stability, degradation, and potential bioaccumulation. Understanding the environmental impact of such compounds is crucial for assessing the risks associated with their use and disposal .

Nanotechnology

The compound’s potential in nanotechnology is being investigated, particularly in the creation of nanostructured materials. Its ability to form stable, well-defined molecules could lead to applications in creating nanoscale devices or sensors .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-bromo-7-iodo-9,9-dimethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrI/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXUVZPMEXKUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670196
Record name 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-7-iodo-9,9-dimethyl-9H-fluorene

CAS RN

319906-45-1
Record name 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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